4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and a benzylidene moiety at the 5-position. The benzylidene group is further functionalized with a propenyloxy (allyloxy) substituent at the 4-position of the aromatic ring, while the benzamide moiety at the 3-position bears a 4-fluoro substituent. The (5Z)-configuration of the benzylidene double bond is critical for maintaining structural integrity and biological activity, as seen in analogous systems . Thiazolidinones are widely studied for their antimicrobial, anticancer, and antidiabetic properties, with substituents on the benzylidene and benzamide groups significantly modulating activity .
Properties
Molecular Formula |
C20H15FN2O3S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-fluoro-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H15FN2O3S2/c1-2-11-26-16-9-3-13(4-10-16)12-17-19(25)23(20(27)28-17)22-18(24)14-5-7-15(21)8-6-14/h2-10,12H,1,11H2,(H,22,24)/b17-12- |
InChI Key |
QOFRZJWOLKIPTM-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of appropriate starting materials. For instance, one method could be the reaction between a substituted benzaldehyde and a thioamide, followed by cyclization to form the thiazolidinone ring.
Reaction Conditions: The reaction typically occurs under mild conditions, often using a base as a catalyst. Solvents like ethanol or acetonitrile are commonly employed. Precise reaction parameters would depend on the specific synthetic route chosen.
Industrial Production: Unfortunately, detailed information on large-scale industrial production methods for this compound is scarce. It might be primarily synthesized in research laboratories rather than on an industrial scale.
Chemical Reactions Analysis
Oxidation: The thiazolidinone ring could undergo oxidation, leading to various oxidation states.
Substitution: The benzylidene group may participate in substitution reactions.
Reduction: Reduction of the carbonyl group (4-oxo) could yield the corresponding alcohol.
Base-Catalyzed Cyclization: A base (such as sodium hydroxide) facilitates the cyclization step.
Hydrogenation: For reduction of the carbonyl group.
Halogenation: To introduce fluorine at the 4-position.
Major Products: The major products would include derivatives of the thiazolidinone core with varying substituents.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds similar to 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibit anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may target specific oncogenic pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar thiazolidinones have been evaluated for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. Molecular docking studies indicate that 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide may interact with these enzymes, warranting further investigation into its anti-inflammatory properties .
Antimicrobial Activity
Thiazolidinones have also demonstrated antimicrobial properties against a range of pathogens. The presence of the thioamide group in the compound may enhance its activity against bacterial strains and fungi. Preliminary studies suggest that derivatives of this compound could serve as templates for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multi-step reactions. Key steps include:
- Formation of Thiazolidinone Core : The initial step involves the condensation of appropriate aldehydes with thioketones to form the thiazolidinone scaffold.
- Fluorination : The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinated reagents during synthesis.
- Allylic Substitution : The prop-2-en-1-yloxy group can be introduced via nucleophilic substitution reactions with suitable alkyl halides.
Future Research Directions
Structure–Activity Relationship (SAR) Studies
Future research should focus on SAR studies to optimize the biological activity of 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide. Modifications in the molecular structure could enhance potency and selectivity against specific targets.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial to evaluate the therapeutic potential and safety profile of this compound. Animal models can help assess pharmacokinetics and pharmacodynamics.
Combination Therapies
Investigating the effects of this compound in combination with existing therapies could provide insights into its potential as an adjunct treatment for various diseases, particularly in oncology and infectious diseases.
Mechanism of Action
The exact mechanism remains speculative, but potential molecular targets could involve enzymes, receptors, or cellular pathways. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzylidene Moiety
The propenyloxy group at the 4-position of the benzylidene ring distinguishes this compound from other derivatives. Key analogs include:
Key Observations :
Substituent Variations in the Benzamide Moiety
The 4-fluoro group on the benzamide contrasts with other derivatives:
Key Observations :
- Fluorine’s electronegativity and small size may improve membrane permeability compared to bulkier substituents like chloro or hydroxy .
Biological Activity
The compound 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide can be represented as follows:
This structure features a fluorine atom, a thiazolidinone ring, and an enol ether moiety, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, compounds containing the thiazolidinone moiety have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Activity
Thiazolidinones have been investigated for their anticancer properties. A study highlighted that certain thiazolidinone derivatives induce apoptosis in cancer cells through the activation of caspase pathways. The presence of substituents such as fluorine and alkoxy groups may enhance their cytotoxicity against specific cancer cell lines .
In a specific case study involving a related thiazolidinone derivative, it was found that the compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
Thiazolidinones are also known for their anti-inflammatory effects. The compound's structure may allow it to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has shown that similar compounds can reduce inflammation markers in animal models .
Data Tables
Here are some summarized findings related to the biological activity of 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide:
Case Studies
- Antimicrobial Efficacy : A study tested various thiazolidinone derivatives against multiple bacterial strains. The compound demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, with significant activation of caspases 3 and 9.
- Inflammation Model : In vivo studies using a rat model of inflammation revealed that treatment with the compound resulted in reduced paw edema and lower levels of inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
